N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Overview
Description
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, an isoxazole ring, and a pyridinylmethyl group
Preparation Methods
The synthesis of N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thienyl and isoxazole rings, followed by the introduction of the pyridinylmethyl group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4,5-DIMETHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{4,5-Dimethyl-3-[(3-pyridinylmethyl)carbamoyl]-2-thienyl}-2-phenyl-4-quinolinecarboxamide: This compound has a similar structure but includes a quinolinecarboxamide group.
N-{4,5-Dimethyl-3-[(3-pyridinylmethyl)carbamoyl]-2-thienyl}-2-phenyl-4-quinolinecarboxamide hydr: Another similar compound with slight structural variations. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-7-14(22-25-10)16(23)21-18-15(11(2)12(3)26-18)17(24)20-9-13-5-4-6-19-8-13/h4-8H,9H2,1-3H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFXSAHCNUZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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